Synphos

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

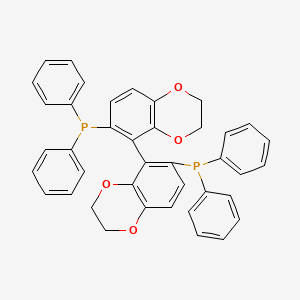

Synphos is an atropisomeric ligand that plays a significant role in various homogeneous metal-catalyzed asymmetric reactions . It has been used in the design and synthesis of atropisomeric ligands with complementary stereoelectronic properties .

Synthesis Analysis

Synphos has been involved in the design and synthesis of atropisomeric ligands . It has shown high catalytic performances for some C–H and C–C bond-forming processes as well as for the synthesis of biorelevant targets .Molecular Structure Analysis

Synphos is an atropisomeric diphosphane . It bears a narrow dihedral angle and a stronger basicity, making it fully complementary to DIFLUORPHOS in terms of structural features and selectivity .Chemical Reactions Analysis

Synphos has shown high catalytic performances for some C–H and C–C bond-forming processes . It has been used in asymmetric hydrogenation reactions and C-C bond-forming processes which provide important catalytic approaches to fine chemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of Synphos are closely related to its structure and stereoelectronic properties . It bears a narrow dihedral angle and a stronger basicity .科学研究应用

Asymmetric Catalysis

Synphos plays an important role in various homogeneous metal-catalyzed asymmetric reactions . It has been used in the design and synthesis of atropisomeric ligands with complementary stereoelectronic properties .

C-H Bond Forming Processes

Synphos has shown high catalytic performances for some C-H bond forming processes . For example, it has been used in Ru-catalysed asymmetric hydrogenation of trisubstituted enamides .

C-C Bond Forming Processes

Synphos and its analogues have been used for C-C bond-forming processes . These processes provide important catalytic approaches to fine chemicals .

Synthesis of Biorelevant Targets

Synphos has been used in the synthesis of biorelevant targets . This includes the development of catalytic methods for the synthesis of these targets .

Hydrogenation Reactions

Synphos has been used in hydrogenation reactions . These reactions provide a direct and selective way towards the synthesis of highly valuable products .

Development of Atropisomeric Diphosphanes

Synphos has been used in the development of atropisomeric diphosphanes . These diphosphanes possess complementary stereoelectronic properties .

安全和危害

未来方向

属性

IUPAC Name |

[5-(6-diphenylphosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]-diphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32O4P2/c1-5-13-29(14-6-1)45(30-15-7-2-8-16-30)35-23-21-33-39(43-27-25-41-33)37(35)38-36(24-22-34-40(38)44-28-26-42-34)46(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-24H,25-28H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMCOFXEPNHXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2C3=C(C=CC4=C3OCCO4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32O4P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Synphos | |

Q & A

Q1: What is the molecular formula and weight of Synphos?

A1: Synphos has the molecular formula C40H32O4P2 and a molecular weight of 638.63 g/mol. []

Q2: How is the optical purity of Synphos determined?

A2: The optical purity is assessed by oxidizing Synphos to its bisphosphine oxide (Synphoso) using hydrogen peroxide. The resulting mixture is then analyzed by HPLC using a Chiralcel OD-H column with a hexane/isopropanol eluent. []

Q3: Is there a notable difference in 31P-NMR spectra between free Synphos and Synphos bound to Pt nanoclusters?

A3: Yes, 31P-NMR studies show a significant downfield shift in the phosphorus signal upon binding of Synphos to platinum nanoclusters. This shift indicates a change in the electronic environment of the phosphorus atoms due to coordination with platinum. []

Q4: What is the primary application of Synphos in chemistry?

A5: Synphos is primarily used as a chiral ligand in transition metal-catalyzed asymmetric reactions, facilitating the synthesis of enantiomerically enriched compounds. []

Q5: Which transition metals are commonly used with Synphos in catalysis?

A6: Synphos has demonstrated compatibility and effectiveness with a range of transition metals, including rhodium, ruthenium, iridium, palladium, and copper, in various catalytic applications. [, , , , , , , , , ]

Q6: What types of reactions are effectively catalyzed by metal complexes with Synphos?

A7: Synphos-metal complexes are highly efficient catalysts for a broad range of asymmetric reactions, including hydrogenation of alkenes, ketones, imines, enamides, and β-keto esters, as well as conjugate addition reactions, Pauson-Khand reactions, dearomative reductive Heck reactions, and allene synthesis. [, , , , , , , , , , , , , ]

Q7: Can you give a specific example of a biologically relevant molecule synthesized using Synphos?

A8: Yes, Synphos has been successfully employed in the enantioselective synthesis of various biologically important molecules. One example is the synthesis of the C15-C30 subunit of the cytotoxic macrolide dolabelide A, achieved through ruthenium-Synphos-mediated asymmetric hydrogenation reactions. []

Q8: How does the presence of hydrogen affect the rhodium-catalyzed hydrosilylation of ketones using Synphos as a ligand?

A9: Studies have shown that hydrogen pressure significantly influences the outcome of rhodium-catalyzed hydrosilylation of ketones with Synphos as the ligand. While not consumed as a stoichiometric reagent, hydrogen significantly accelerates the reaction rate and can even enhance enantioselectivity in solvents like THF, diethyl ether, or toluene. Interestingly, in CH2Cl2, hydrogen pressure can lead to the formation of products with opposite absolute configuration compared to reactions conducted under argon. []

Q9: How does Synphos compare to other chiral diphosphine ligands like BINAP in ruthenium-catalyzed asymmetric hydrogenations?

A10: In ruthenium-catalyzed asymmetric hydrogenations, Synphos generally exhibits a wider substrate scope and higher enantioselectivity compared to BINAP. This enhanced performance is attributed to Synphos's unique structural features, such as its dihedral angle and electronic properties, which contribute to a more selective interaction with substrates. [, ]

Q10: Have molecular modeling studies been performed on Synphos?

A11: Yes, molecular modeling studies have been employed to calculate the dihedral angle of Synphos, providing insights into its conformational preferences and their impact on its catalytic activity and selectivity. These studies help rationalize the observed enantioselectivity in ruthenium-mediated hydrogenation reactions. []

Q11: How do modifications to the Synphos structure affect its catalytic properties?

A12: Modifications to the Synphos structure, particularly by introducing electron-withdrawing groups, can significantly impact its catalytic properties. For instance, the introduction of trifluoromethyl groups led to the development of (R)-3,5-diCF3-Synphos and (R)-p-CF3-Synphos, which exhibit enhanced activity in rhodium-catalyzed asymmetric 1,4-addition reactions at room temperature. []

Q12: How do the steric and electronic properties of Synphos and its analogues influence the enantioselectivity of palladium-catalyzed allene synthesis?

A13: Studies on the palladium-catalyzed enantioselective synthesis of allenes revealed that both the steric and electronic properties of Synphos and its analogues significantly affect the reaction's efficiency and enantioselectivity. Ligands with varying steric bulk and electronic characteristics lead to significant differences in yield and enantiomeric ratios, highlighting the importance of ligand optimization for specific transformations. []

Q13: What is the impact of incorporating bulky trimethylgermanyl groups on the Synphos scaffold?

A14: The introduction of bulky trimethylgermanyl groups, as seen in TMG-Synphos, significantly enhances dispersion interactions with substrates. This modification results in improved enantioselectivity in copper-catalyzed hydroboration reactions, especially with challenging 1,1-disubstituted alkenes. Computational studies confirmed that these bulky groups lead to favorable dispersion interactions with the substrate, contributing to the enhanced selectivity. []

Q14: How does the dihedral angle of Synphos and Difluorphos affect the enantioselectivity in Rh(I)-catalyzed asymmetric Pauson-Khand reactions?

A15: Synphos and Difluorphos, possessing narrower dihedral angles compared to BINAP, demonstrate superior enantioselectivity in Rh(I)-catalyzed asymmetric Pauson-Khand reactions. This observation emphasizes the critical role of ligand conformation in controlling the stereochemical outcome of these reactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462107.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2462108.png)

![methyl 3-(morpholine-4-carbonyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2462111.png)

![N-(2-furylmethyl)-3-[2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2462119.png)

![2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2462124.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethane-1-sulfonamide](/img/structure/B2462127.png)

![N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2462128.png)